Enhanced Substrate Affinity: p-Hydroxyhippuryl-His-Leu Exhibits an 8-fold Lower Km than Hip-His-Leu
p-Hydroxyhippuryl-His-Leu demonstrates significantly higher affinity for ACE compared to its closest analog, hippuryl-His-Leu (Hip-His-Leu). The Michaelis constant (Km) for p-Hydroxyhippuryl-His-Leu is 0.32 mmol/L [1], whereas the Km for Hip-His-Leu is reported to be approximately 2.6 mmol/L under standard conditions [2]. This represents an ~8-fold difference in Km, indicating that p-Hydroxyhippuryl-His-Leu binds more tightly to the ACE active site. This higher affinity translates to greater sensitivity in enzymatic assays, as less substrate is required to achieve near-maximal velocity (Vmax).
| Evidence Dimension | Michaelis constant (Km) for ACE |
|---|---|
| Target Compound Data | 0.32 mmol/L |
| Comparator Or Baseline | Hippuryl-His-Leu (Hip-His-Leu): 2.6 mmol/L |
| Quantified Difference | ~8-fold lower Km (higher affinity) |
| Conditions | Optimal pH 8.3 for p-Hydroxyhippuryl-His-Leu [1]; standard assay conditions for Hip-His-Leu [2] |
Why This Matters
Lower Km reduces substrate consumption in high-throughput screening and improves assay sensitivity for detecting low ACE activity levels, such as in diluted serum samples or tissue homogenates.
- [1] Kasahara Y, Ashihara Y. Colorimetry of angiotensin-I converting enzyme activity in serum. Clin Chem. 1981;27(11):1922-1925. View Source
- [2] Ryan JW, Chung A, Ammons C. High sensitivity assays for angiotensin converting enzyme. US Patent 4,276,378. 1981. View Source
